4-Chloro-1,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine
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Overview
Description
4-Chloro-1,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that belongs to the pyrazolopyridazine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridazine ring. The presence of chlorine and methyl groups further enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3,5-dimethylpyrazole with hydrazine derivatives under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidized and Reduced Forms: Oxidation and reduction yield corresponding oxides and reduced forms of the compound.
Scientific Research Applications
4-Chloro-1,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-1,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
4-Chloro-3,5-dimethyl-1H-pyrazole: Shares a similar pyrazole structure but lacks the fused pyridazine ring.
1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine: Similar structure with a pyrimidine ring instead of pyridazine.
4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine: Contains a pyridine ring instead of pyridazine.
Uniqueness: 4-Chloro-1,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7ClN4 |
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Molecular Weight |
182.61 g/mol |
IUPAC Name |
4-chloro-1,5-dimethylpyrazolo[3,4-c]pyridazine |
InChI |
InChI=1S/C7H7ClN4/c1-4-6(8)5-3-9-12(2)7(5)11-10-4/h3H,1-2H3 |
InChI Key |
GVIKAYHJWOZGNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=N1)N(N=C2)C)Cl |
Origin of Product |
United States |
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